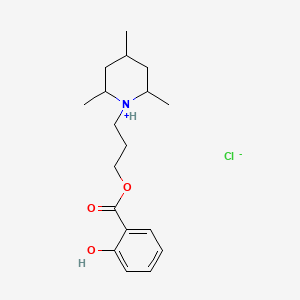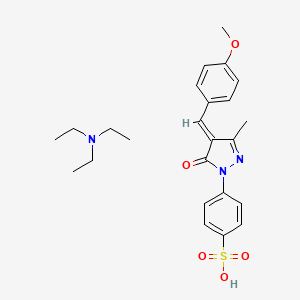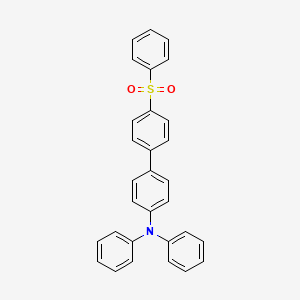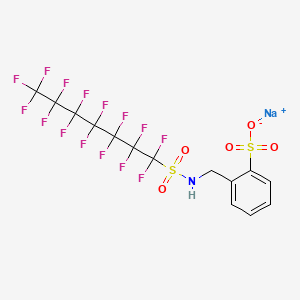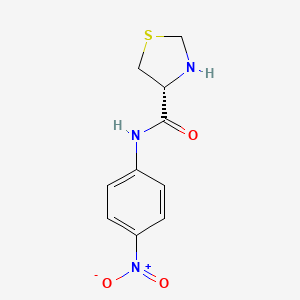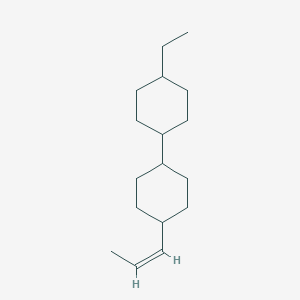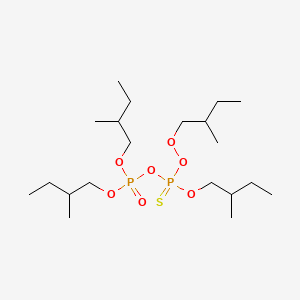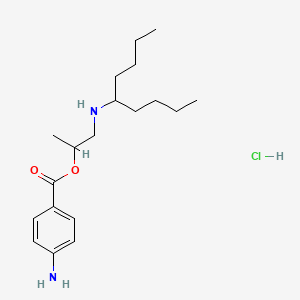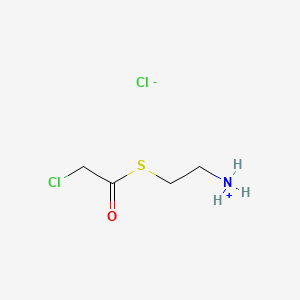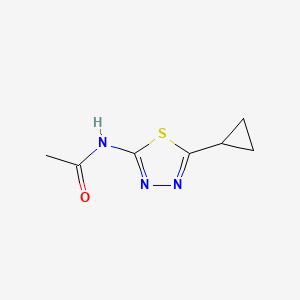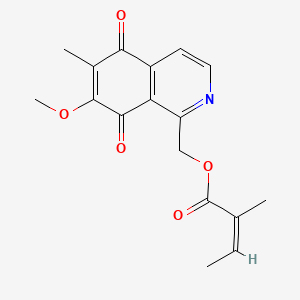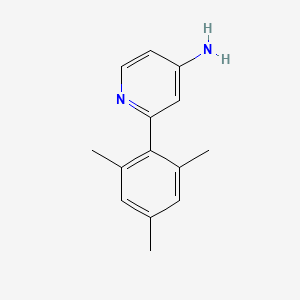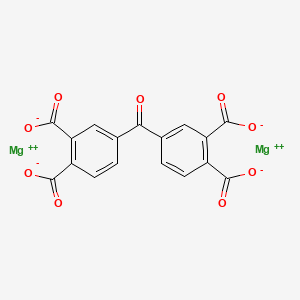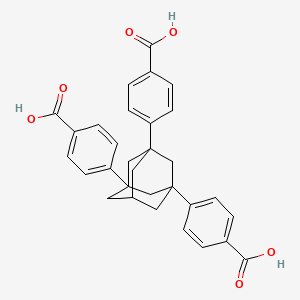
1,3,5-Tris(4-carboxyphenyl)adamantane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Tris(4-carboxyphenyl)adamantane is a compound that belongs to the class of adamantane derivatives. It is characterized by its rigid, three-dimensional structure, which includes three carboxyphenyl groups attached to an adamantane core.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Tris(4-carboxyphenyl)adamantane can be synthesized through a series of chemical reactions involving adamantane and carboxyphenyl precursors. One common method involves the reaction of 1,3,5-tris(4-bromophenyl)adamantane with a carboxylating agent under specific conditions to introduce the carboxylic acid groups . The reaction typically requires a catalyst and controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using efficient catalysts, and employing continuous flow reactors to enhance production efficiency and reduce costs. The compound is then purified using techniques such as recrystallization or chromatography to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
1,3,5-Tris(4-carboxyphenyl)adamantane undergoes various chemical reactions, including:
Oxidation: The carboxyphenyl groups can be oxidized to form corresponding carboxylates.
Reduction: The carboxylic acid groups can be reduced to alcohols or aldehydes under specific conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products
The major products formed from these reactions include carboxylates, alcohols, aldehydes, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1,3,5-Tris(4-carboxyphenyl)adamantane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3,5-Tris(4-carboxyphenyl)adamantane involves its ability to form hydrogen bonds and interact with various molecular targets. In biological systems, it binds to DNA through groove binding, causing the DNA helix to unwind and leading to cell death. This interaction is driven by electrostatic and non-electrostatic forces, as well as molecular docking and dynamics . In materials science, its rigid structure and multiple carboxylic acid groups enable the formation of stable hydrogen-bonded networks, contributing to its unique properties .
Comparison with Similar Compounds
1,3,5-Tris(4-carboxyphenyl)adamantane can be compared with other similar compounds, such as:
1,3,5-Tris(4-carboxyphenyl)benzene: Both compounds have similar structural motifs and are used in the synthesis of HOFs and MOFs.
Trimesic acid (1,3,5-benzenetricarboxylic acid): This compound also forms hydrogen-bonded networks but lacks the three-dimensional adamantane core, resulting in different structural and functional properties.
1,3,5-Tris(4-aminophenyl)benzene: This compound has amino groups instead of carboxylic acid groups, leading to different reactivity and applications.
Properties
Molecular Formula |
C31H28O6 |
|---|---|
Molecular Weight |
496.5 g/mol |
IUPAC Name |
4-[3,5-bis(4-carboxyphenyl)-1-adamantyl]benzoic acid |
InChI |
InChI=1S/C31H28O6/c32-26(33)20-1-7-23(8-2-20)29-13-19-14-30(16-29,24-9-3-21(4-10-24)27(34)35)18-31(15-19,17-29)25-11-5-22(6-12-25)28(36)37/h1-12,19H,13-18H2,(H,32,33)(H,34,35)(H,36,37) |
InChI Key |
GCMMUZOOIURDCF-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3(CC1(CC(C2)(C3)C4=CC=C(C=C4)C(=O)O)C5=CC=C(C=C5)C(=O)O)C6=CC=C(C=C6)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


